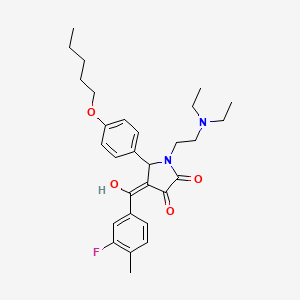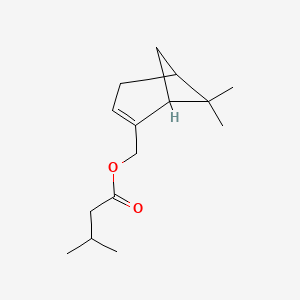
(1r,2r,4r)-p-Menthane-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2r,4r)-p-Menthane-1,2,4-triol is a monoterpenoid compound with a structure based on the p-menthane backbone. It is a derivative of menthol and is known for its cooling properties. This compound is found naturally in some essential oils and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r,4r)-p-Menthane-1,2,4-triol typically involves the hydrogenation of p-menthane-1,2,4-trione. The reaction is carried out under mild conditions using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is performed in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The product is then purified using standard techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,2r,4r)-p-Menthane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-menthane-1,2,4-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form p-menthane-1,2,4-diol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
- p-Menthane-1,2,4-trione. p-Menthane-1,2,4-diol.
Substitution: Various substituted p-menthane derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,2r,4r)-p-Menthane-1,2,4-triol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other menthane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its cooling and soothing effects, making it a potential ingredient in topical formulations.
Industry: Used in the production of fragrances, flavors, and cosmetic products due to its pleasant aroma and cooling sensation.
Wirkmechanismus
The mechanism of action of (1r,2r,4r)-p-Menthane-1,2,4-triol involves its interaction with sensory receptors in the skin. It activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the sensation of coolness. This activation leads to a cooling effect, making it useful in various topical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: Another monoterpenoid with a similar cooling effect but different structural configuration.
p-Menthane-1,2,4-diol: A reduced form of (1r,2r,4r)-p-Menthane-1,2,4-triol with similar properties.
p-Menthane-1,2,4-trione: An oxidized form with different chemical properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and sensory properties. Its ability to activate TRPM8 receptors makes it particularly valuable in applications requiring a cooling effect.
Eigenschaften
CAS-Nummer |
2514-94-5 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(1R,2R,4R)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
RKROZYQLIWCOBD-OPRDCNLKSA-N |
Isomerische SMILES |
CC(C)[C@]1(CC[C@@]([C@@H](C1)O)(C)O)O |
Kanonische SMILES |
CC(C)C1(CCC(C(C1)O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)

![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol](/img/structure/B14151116.png)
![(4aS,6aR,6bR,8aR,10S,12aR,14bR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B14151121.png)





![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)


